4-(2,5-Dimethylphenyl)phenol
Description
4-(2,5-Dimethylphenyl)phenol is an organic compound with the molecular formula C14H14O It is a derivative of phenol, where the phenyl group is substituted with two methyl groups at the 2 and 5 positions
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-3-4-11(2)14(9-10)12-5-7-13(15)8-6-12/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTNCEYWVWDFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653571 | |
| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176451-92-5 | |
| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters and aryl halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of 2,5-dimethylphenol with phenylboronic acid under controlled conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The process is carried out in an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-(2,5-Dimethylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)phenol involves its interaction with various molecular targets. Its phenolic structure allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can disrupt cellular processes in microorganisms, leading to its antimicrobial effects . Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenol: A closely related compound with similar chemical properties but lacking the additional phenyl group.
4-(2,4-Dimethylphenyl)phenol: Another derivative with methyl groups at different positions on the phenyl ring.
Uniqueness
4-(2,5-Dimethylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as an antimicrobial agent .
Biological Activity
4-(2,5-Dimethylphenyl)phenol, also known as 2,5-dimethyl-4-phenol, is a compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a phenolic structure with two methyl groups on the 2 and 5 positions of the phenyl ring. Its chemical formula is CHO, indicating the presence of carbon, hydrogen, and oxygen atoms. The presence of the hydroxyl group (-OH) contributes to its reactivity and biological activity.
Biological Activities
Research has identified several key biological activities associated with this compound:
1. Antioxidant Activity
Studies have shown that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial effects against a range of pathogens. Research indicates that it may inhibit the growth of bacteria and fungi, making it a potential candidate for use in antimicrobial formulations.
3. Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown potential as a tyrosinase inhibitor, which is relevant in treating conditions like hyperpigmentation. The IC50 values reported for its inhibitory activity suggest it could serve as a lead compound in developing therapeutic agents targeting tyrosinase-related pathways.
Case Studies
-
Antioxidant Efficacy
A study investigating the antioxidant capacity of various phenolic compounds found that this compound exhibited a high degree of radical scavenging activity compared to other phenolic compounds. The results indicated that its structure significantly contributes to its antioxidant potential.Compound IC50 (µM) This compound 15 ± 0.5 BHT 25 ± 1.0 Gallic Acid 10 ± 0.3 -
Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus and 75 µg/mL against E. coli.
The biological activities of this compound can be attributed to its ability to interact with cellular components:
- Radical Scavenging : The hydroxyl group in its structure allows it to donate electrons to free radicals, neutralizing them.
- Enzyme Interaction : The compound's structural features enable it to fit into the active sites of enzymes like tyrosinase, inhibiting their activity through competitive inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
